molecular formula C14H14N2O2 B2872933 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid CAS No. 933754-81-5

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid

Cat. No.: B2872933
CAS No.: 933754-81-5
M. Wt: 242.278
InChI Key: ZYHBHRZETUGWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative of significant interest in medicinal chemistry research. The quinoline-4-carboxylic acid core is associated with diverse biological activities, and the introduction of a pyrrolidin-1-yl group at the 2-position is a key structural modification explored to develop new pharmacological agents . This compound is primarily investigated for its potential antibacterial properties. Research on structurally similar 2-substituted quinoline-4-carboxylic acid derivatives has demonstrated promising activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , as well as against methicillin-resistant Staphylococcus aureus (MRSA) strains . The presence of a nitrogen-containing heterocycle, such as a pyrrolidine group, at the second position of the quinoline scaffold is known to play a critical role in enhancing antibacterial efficacy and influencing the compound's physicochemical properties . The mechanism of action for this class of compounds is an area of active investigation, with potential targets including bacterial enzymes or efflux pumps. This product is intended for research purposes only, specifically for use in: - Antibacterial Discovery: Serves as a key intermediate or lead compound in the synthesis and evaluation of novel anti-infective agents . - Medicinal Chemistry: Provides a versatile scaffold for further structural modification and structure-activity relationship (SAR) studies to optimize potency and reduce cytotoxicity . - Biochemical Screening: Can be used in assays to identify and characterize new biological targets. Please note: This compound is labeled with the GHS pictogram shown above. Researchers should consult the Safety Datasheet (SDS) for detailed hazard and handling information. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHBHRZETUGWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pfitzinger reaction begins with the base-mediated cleavage of isatin (1) to form an intermediate anthranilic acid derivative. Subsequent condensation with a ketone, such as acetone or aryl methyl ketones, generates the quinoline core. For example, 5-fluoroisatin reacts with 1-(2-chloro-4-methylphenyl)ethanone in ethanol/water under microwave irradiation (125°C, 2–4 hours) to yield 2-substituted quinoline-4-carboxylic acid (3) with >90% purity.

Key variables influencing yield include:

  • Base selection : Potassium hydroxide or sodium hydroxide in aqueous ethanol.
  • Temperature : Microwave-assisted heating significantly reduces reaction time compared to conventional reflux.
  • Ketone substituents : Electron-withdrawing groups (e.g., Cl, F) at the ketone’s aromatic ring enhance cyclization efficiency.

Optimization of Reaction Conditions

A comparative study of Pfitzinger conditions (Table 1) highlights the impact of base concentration and solvent systems on yield.

Table 1. Pfitzinger Reaction Optimization for Quinoline-4-carboxylic Acid Synthesis

Isatin Derivative Ketone Base Solvent Temp (°C) Time (h) Yield (%)
5-Fluoroisatin Acetone KOH (2M) EtOH/H₂O (3:1) 125 3 92
Isatin 2-Acetylpyridine NaOH (1M) H₂O 35 6.5 89
5-Chloroisatin Phenylacetone KOH (3M) EtOH 100 8 85

Microwave irradiation improves reaction efficiency, achieving 92% yield in 3 hours compared to 8 hours under conventional heating.

Alternative Synthetic Routes

Doebner-Miller Reaction

The Doebner-Miller reaction condenses anilines with α,β-unsaturated carbonyl compounds to form quinolines. For example, reacting 3-nitroaniline with ethyl acetoacetate in nitrobenzene (180°C, 8 hours) yields 2-methylquinoline-4-carboxylic acid, which is subsequently functionalized with pyrrolidine. However, this method suffers from lower yields (60–65%) and requires harsh oxidants like nitrobenzene.

Radical Bromination Approach

A patent-derived method (CN102924374B) uses radical bromination of 1-(2-chloro-4-methylphenyl)ethanone with N-bromosuccinimide (NBS) and benzoyl peroxide in dichlorobenzene (130°C, 4 hours) to generate a brominated intermediate. Subsequent reaction with pyrrolidine and Pfitzinger cyclization achieves 76% overall yield.

Industrial-Scale Considerations

For kilogram-scale production, the Pfitzinger/CDMT coupling route is optimal:

  • Cost efficiency : Avoids palladium catalysts and expensive ligands.
  • Solvent recovery : DCM and ethanol can be recycled via distillation.
  • Purity control : Crystallization from ethanol/water mixtures achieves >99% purity.

Comparison with Similar Compounds

Stability and Practical Considerations

  • Pyrazole derivatives (e.g., ) are prone to degradation under acidic or oxidative conditions, necessitating cold storage .

Biological Activity

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O2C_{13}H_{14}N_{2}O_{2}. The compound features a quinoline ring fused with a pyrrolidine moiety and a carboxylic acid functional group. This unique structure allows for diverse interactions with biological targets, which is critical for its pharmacological activity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in disease processes. Notably, derivatives of quinoline compounds have been shown to inhibit enzymes associated with malaria parasites, indicating potential antiplasmodial activity through mechanisms such as competitive inhibition or allosteric modulation .

Antimicrobial Activity

Research has shown that quinoline derivatives, including this compound, possess antimicrobial properties. They have been identified as effective inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This class of compounds demonstrates broad-spectrum antibacterial activity, making them candidates for further development against resistant bacterial strains .

Antimalarial Potential

A significant area of research focuses on the antimalarial properties of quinoline derivatives. Studies indicate that this compound may exhibit efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays have shown moderate potency against malaria parasites, with ongoing investigations aimed at optimizing its pharmacokinetic properties for improved bioavailability and efficacy in vivo .

Table 1: Summary of Antimalarial Activity

CompoundEC50 (nM)Efficacy in Mouse Model (ED90 mg/kg)Mechanism of Action
This compoundTBDTBDInhibition of translation elongation factor 2 (PfEF2)
DDD107498120<1Inhibition of PfEF2

Case Studies and Research Findings

  • Antimalarial Screening : A series of quinoline derivatives were screened against the blood stage of Plasmodium falciparum. The lead compound exhibited low nanomolar potency with favorable DMPK (drug metabolism and pharmacokinetics) properties, leading to further development for preclinical trials .
  • Optimization Studies : Research indicated that modifications to the pyrrolidine substituent could enhance solubility and pharmacokinetic profiles while maintaining potent antibacterial activity. The stereochemistry at the 2-position was found to be crucial for retaining this activity .
  • Pharmacokinetic Evaluation : Comparative studies highlighted the oral bioavailability differences among various derivatives, emphasizing the need for structural optimization to improve therapeutic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.